5-bromo-14-oxa-2,9,11,13,15,17-hexazatetracyclo[8.7.0.03,8.012,16]heptadeca-1(17),3(8),4,6,10,12,15-heptaene
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Overview
Description
5-bromo-14-oxa-2,9,11,13,15,17-hexazatetracyclo[87003,8012,16]heptadeca-1(17),3(8),4,6,10,12,15-heptaene is a complex organic compound characterized by its unique tetracyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-14-oxa-2,9,11,13,15,17-hexazatetracyclo[8.7.0.03,8.012,16]heptadeca-1(17),3(8),4,6,10,12,15-heptaene typically involves multiple steps, starting from simpler organic molecules. The process often includes cyclization reactions, bromination, and the introduction of the oxa and hexazatetracyclic frameworks. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle potentially hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
5-bromo-14-oxa-2,9,11,13,15,17-hexazatetracyclo[8.7.0.03,8.012,16]heptadeca-1(17),3(8),4,6,10,12,15-heptaene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the bromine atom or other functional groups within the molecule.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
5-bromo-14-oxa-2,9,11,13,15,17-hexazatetracyclo[8.7.0.03,8.012,16]heptadeca-1(17),3(8),4,6,10,12,15-heptaene has several applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-bromo-14-oxa-2,9,11,13,15,17-hexazatetracyclo[8.7.0.03,8.012,16]heptadeca-1(17),3(8),4,6,10,12,15-heptaene involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
5-bromo-2’-deoxyuridine: A thymidine analog used in genetic research and cancer studies.
13-bromo-2,5,8,11-tetraoxatridecane: Another brominated compound with different structural features.
Uniqueness
5-bromo-14-oxa-2,9,11,13,15,17-hexazatetracyclo[87003,8012,16]heptadeca-1(17),3(8),4,6,10,12,15-heptaene is unique due to its complex tetracyclic structure and the presence of multiple nitrogen atoms
Properties
IUPAC Name |
5-bromo-14-oxa-2,9,11,13,15,17-hexazatetracyclo[8.7.0.03,8.012,16]heptadeca-1(17),3(8),4,6,10,12,15-heptaene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrN6O/c11-4-1-2-5-6(3-4)13-8-7(12-5)14-9-10(15-8)17-18-16-9/h1-3H,(H,12,14,16)(H,13,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEWVTDHFEZLKLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)NC3=NC4=NON=C4N=C3N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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